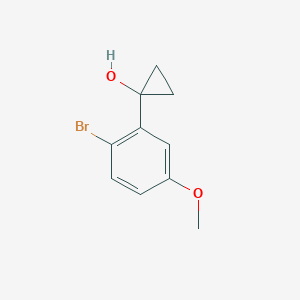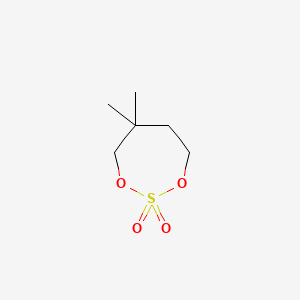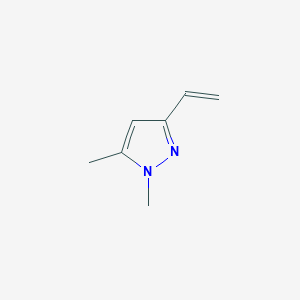
1H-Pyrazole, 3-ethenyl-1,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical field due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with vinyl bromide under basic conditions to introduce the ethenyl group at the 3-position . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyrazole carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: 3-ethyl-1,5-dimethyl-1H-pyrazole.
Substitution: Various halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of the ethenyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and biological activity.
3-Ethyl-1,5-dimethyl-1H-pyrazole: Similar structure but with an ethyl group instead of an ethenyl group, leading to different chemical properties.
3,5-Dimethyl-1H-pyrazole-1-thiocarboxamide: Contains a thiocarboxamide group, which imparts different chemical and biological properties.
Uniqueness
1H-Pyrazole, 3-ethenyl-1,5-dimethyl- is unique due to the presence of the ethenyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities and applications in various fields.
Properties
CAS No. |
56342-54-2 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-ethenyl-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-6(2)9(3)8-7/h4-5H,1H2,2-3H3 |
InChI Key |
DCKMWPIGVFJGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


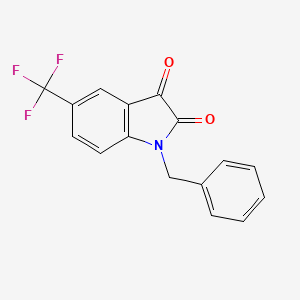
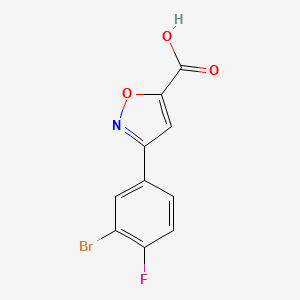
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
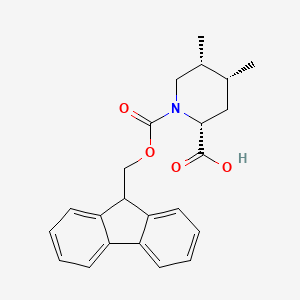

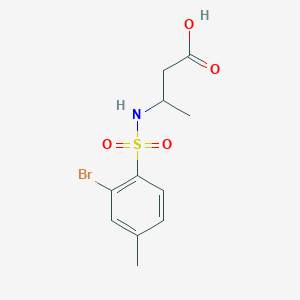
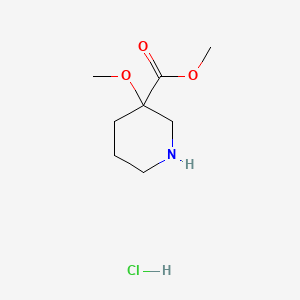

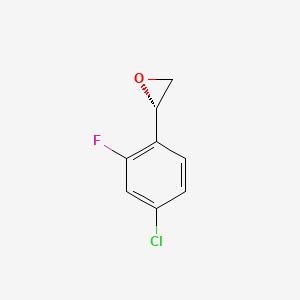
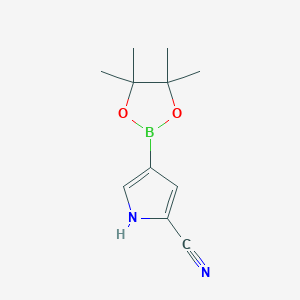
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
